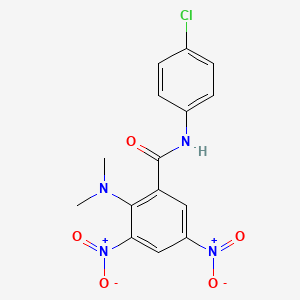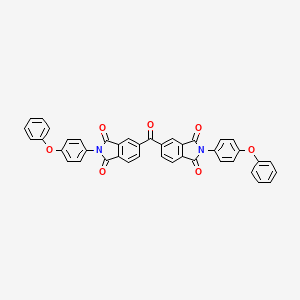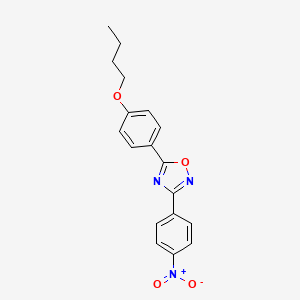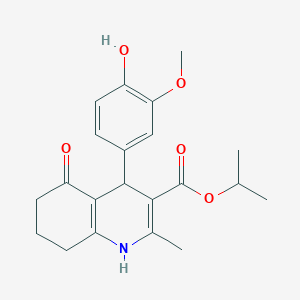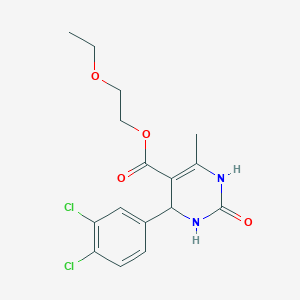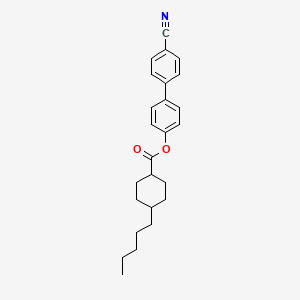![molecular formula C25H26N2O2 B11704968 N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a carbonyl group, and a methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tert-butylphenyl carbonyl intermediate: This step involves the reaction of tert-butylbenzene with a carbonylating agent under controlled conditions to form the tert-butylphenyl carbonyl compound.
Amination: The tert-butylphenyl carbonyl intermediate is then reacted with an amine, specifically 3-aminophenyl, to form the N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl) intermediate.
Acylation: Finally, the N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl) intermediate is acylated with 2-methylbenzoyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学研究应用
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide: shares similarities with other amide-containing compounds, such as:
Uniqueness
- The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
属性
分子式 |
C25H26N2O2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-8-5-6-11-22(17)24(29)27-21-10-7-9-20(16-21)26-23(28)18-12-14-19(15-13-18)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) |
InChI 键 |
YMGBJKXQKMTLKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704886.png)
![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
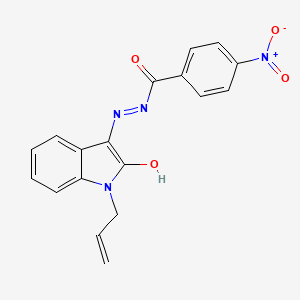
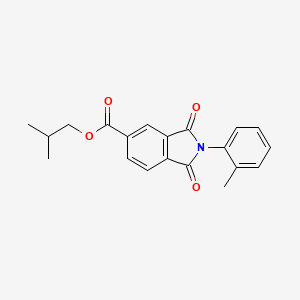
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
